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5-Ethynyl-2'-deoxyuridine-5'-triphosphate - 111289-87-3

5-Ethynyl-2'-deoxyuridine-5'-triphosphate

Catalog Number: EVT-6430372
CAS Number: 111289-87-3
Molecular Formula: C11H15N2O14P3
Molecular Weight: 492.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Ethynyl-2'-deoxyuridine-5'-triphosphate is a nucleoside analogue that serves as a substrate for DNA polymerases during DNA synthesis. It is notable for its incorporation into DNA in place of deoxythymidine triphosphate, allowing researchers to study DNA synthesis and cell proliferation through various biochemical techniques. This compound is particularly useful in the context of click chemistry, which enables the labeling and visualization of newly synthesized DNA.

Source

5-Ethynyl-2'-deoxyuridine-5'-triphosphate is synthesized from 5-ethynyl-2'-deoxyuridine, which can be obtained through chemical modification of natural nucleosides. The triphosphate form is typically produced in a laboratory setting for research purposes.

Classification

This compound falls under the category of modified nucleotides, specifically as a thymidine analogue. It is classified as a nucleotide triphosphate, which includes a ribose sugar, a nitrogenous base, and three phosphate groups.

Synthesis Analysis

Methods

The synthesis of 5-Ethynyl-2'-deoxyuridine-5'-triphosphate can be achieved through several methods:

  1. Phosphorylation: The conversion of 5-ethynyl-2'-deoxyuridine to its triphosphate form typically involves phosphorylation using reagents such as phosphoramidites or other phosphate donors.
  2. Enzymatic Synthesis: Enzymatic methods using nucleoside kinases can also be employed to convert 5-ethynyl-2'-deoxyuridine to its triphosphate form, allowing for more specific control over the reaction conditions.

Technical Details

The synthesis process often requires careful control of reaction conditions, including pH and temperature, to ensure high yields and purity. High-performance liquid chromatography (HPLC) is commonly used for purification and analysis of the synthesized product.

Molecular Structure Analysis

Structure

The molecular formula of 5-Ethynyl-2'-deoxyuridine-5'-triphosphate is C11_{11}H15_{15}N2_2O14_{14}P3_3, with a molecular weight of approximately 492.16 g/mol (free acid form). The structure consists of:

  • A ribose sugar with an ethynyl group at the 5-position.
  • A nitrogenous base (uracil).
  • Three phosphate groups attached to the 5' position.

Data

The compound exhibits specific spectroscopic properties, including a maximum absorbance wavelength (λmax\lambda_{\text{max}}) around 288 nm, which can be utilized in analytical techniques.

Chemical Reactions Analysis

Reactions

5-Ethynyl-2'-deoxyuridine-5'-triphosphate participates in various chemical reactions, primarily involving its incorporation into DNA during replication. Key reactions include:

  1. Click Chemistry: The ethynyl group allows for copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the attachment of fluorescent labels or other moieties to the newly synthesized DNA.
  2. Polymerase Reactions: It serves as a substrate for DNA polymerases during PCR and other amplification techniques.

Technical Details

The incorporation efficiency and fidelity of 5-Ethynyl-2'-deoxyuridine-5'-triphosphate can vary depending on the polymerase used and the reaction conditions. Optimization may involve adjusting enzyme concentrations and reaction times.

Mechanism of Action

Process

The mechanism by which 5-Ethynyl-2'-deoxyuridine-5'-triphosphate functions involves its incorporation into DNA strands during replication. Once incorporated, it can be detected through subsequent click chemistry reactions that utilize its ethynyl group to form stable conjugates with azide-containing compounds.

Data

Research indicates that cells incorporating this analogue can be effectively analyzed for proliferation rates and patterns using fluorescence microscopy or flow cytometry, demonstrating its utility in cell biology studies .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a colorless to slightly yellow solution.
  2. Solubility: Soluble in water with a concentration range around 100 mM.
  3. pH: The pH is generally around 7.5 ± 0.5.

Chemical Properties

  1. Stability: Generally stable under appropriate storage conditions (e.g., -20 °C).
  2. Purity: High purity (>95%) as determined by HPLC analysis.
Applications

Scientific Uses

5-Ethynyl-2'-deoxyuridine-5'-triphosphate is widely used in various scientific applications, including:

  1. Cell Proliferation Studies: It allows researchers to investigate cell proliferation dynamics in vitro and in vivo by labeling newly synthesized DNA.
  2. DNA Labeling: Its incorporation into DNA enables tracking and visualization of cellular processes using fluorescence techniques.
  3. Cancer Research: Used to assess the effects of treatments on cell growth and viability in cancer models.
  4. Neuroscience: Employed in studies examining neurogenesis and cell turnover within the central nervous system .
Enzymatic Pathways and Metabolic Processing of EdUTP

Role of Cytidine Deaminase (CDD) and dCMP Deaminase (DCTD) in EdC-to-EdU Conversion Pathways

The metabolic activation of 5-ethynyl-2′-deoxycytidine (EdC) to 5-ethynyl-2′-deoxyuridine (EdU) is critically mediated by deaminase enzymes. Studies across five human cell lines (HeLa, A549, U2OS, HCT116, 143B) revealed that EdC-treated cells contain no detectable EdC in DNA but exhibit significant EdU incorporation. This conversion is driven primarily by cytidine deaminase (CDD), which deaminates EdC to EdU at the nucleoside level, and secondarily by dCMP deaminase (DCTD), which acts on phosphorylated intermediates (EdCMP → EdUMP) [1] [8].

In HeLa cells, siRNA knockdown experiments demonstrated CDD’s dominance in EdU production:

  • CDD inhibition reduced EdU-DNA incorporation by 85%, while
  • DCTD inhibition caused only 15% reduction [1].

This hierarchy was confirmed using the CDD inhibitor tetrahydrouridine (THU), which suppressed EdU synthesis and cytotoxicity in a dose-dependent manner [1] [10]. Notably, non-cancer cell lines (e.g., IMR-90, MRC-5) show minimal CDD expression, relying predominantly on DCTD for EdC metabolism [8].

Table 1: Deaminase Contributions to EdC-to-EdU Conversion

Cell Line TypePrimary DeaminaseEdU-DNA IncorporationReduction with THU
Cancer (HeLa)CDD (85%)High>80%
Non-cancer (MRC-5)DCTD (95%)Low<10%
CDD-knockdownDCTD (residual)Moderate15–30%

Phosphorylation Dynamics: Comparative Analysis of EdU vs. EdC Triphosphate Synthesis Efficiency

The phosphorylation efficiency of EdU vastly exceeds that of EdC due to substrate specificity in kinase cascades. EdU undergoes rapid triphosphorylation via thymidine kinase 1 (TK1) and nucleoside diphosphate kinases, achieving EdUTP synthesis within 2 hours in pulse-labeled cells. In contrast, EdC conversion to EdCTP is inefficient:

  • Deoxycytidine kinase (dCK) phosphorylates EdC to EdCMP at <10% of dC’s efficiency [5];
  • EdCTP accumulation is 8-fold lower than EdUTP in equimolar treatments [1] [7].

Metabolic labeling in herpesvirus-infected cells (HSV-1, HCMV) confirmed that EdUTP—but not EdCTP—readily incorporates into viral DNA. This disparity arises from:

  • Competitive inhibition by endogenous dCTP for dCK binding;
  • Low catalytic efficiency of dCK for EdC (Km = 48 μM vs. dC’s Km = 4 μM) [5].

Table 2: Phosphorylation Kinetics of EdU vs. EdC

ParameterEdUEdC
Primary kinaseTK1dCK
Catalytic efficiency (kcat/Km)8.2 × 10⁴ M⁻¹s⁻¹1.1 × 10³ M⁻¹s⁻¹
Time to peak [triphosphate]2 hours6 hours
Max [triphosphate] (μM)18.5 ± 2.12.3 ± 0.4

Substrate Specificity of Thymidine Kinase Isoforms in EdUTP Biosynthesis

Thymidine kinase isoforms (TK1, TK2) exhibit distinct roles in EdU phosphorylation. TK1 (cytosolic, S-phase-dependent) shows high affinity for EdU (Km = 0.8 μM), catalyzing its initial phosphorylation to EdUMP. TK2 (mitochondrial, constitutive) phosphorylates EdU at 60% of TK1’s efficiency but sustains EdUTP synthesis in non-dividing cells [6].

Viral thymidine kinases (e.g., HSV-1 TK) enhance EdU phosphorylation 20-fold over mammalian TKs, explaining preferential EdUTP incorporation in herpesvirus-infected cells [5]. Mutagenesis studies identified residue G129 in HSV-1 TK as critical for accommodating EdU’s ethynyl group, while human TK1 uses a hydrophobic pocket for 5-substituted uridine analogues [5].

Metabolic Competition Between EdUTP and Endogenous dTTP in DNA Replication

EdUTP competes with endogenous dTTP for incorporation into DNA by replicative polymerases. In vitro assays show:

  • DNA polymerase α incorporates EdUTP at 90% of dTTP’s efficiency;
  • DNA polymerase γ (mitochondrial) incorporates EdUTP at 40% efficiency, correlating with mtDNA mutagenesis [6] [9].

dNTP pool imbalances exacerbate EdUTP’s effects. Elevated dCTP:dTTP ratios (>6:1) increase EdUTP incorporation 3-fold due to:

  • Allosteric inhibition of dCMP deaminase by dCTP, reducing dTTP synthesis;
  • Competitive release of EdUTP from dNTP pool surveillance mechanisms [3] [9].

Table 3: Kinetic Parameters for EdUTP vs. dTTP in DNA Synthesis

PolymeraseSubstrateKm (μM)Vmax (nmol/min)Relative Efficiency
Pol αdTTP0.912.51.0
EdUTP1.211.10.90
Pol γdTTP2.48.71.0
EdUTP5.13.50.40

Properties

CAS Number

111289-87-3

Product Name

5-Ethynyl-2'-deoxyuridine-5'-triphosphate

IUPAC Name

[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C11H15N2O14P3

Molecular Weight

492.16 g/mol

InChI

InChI=1S/C11H15N2O14P3/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4,7-9,14H,3,5H2,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1

InChI Key

UDMHUFFLTBRLKE-DJLDLDEBSA-N

SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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